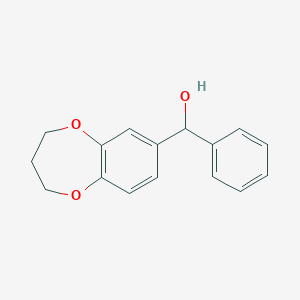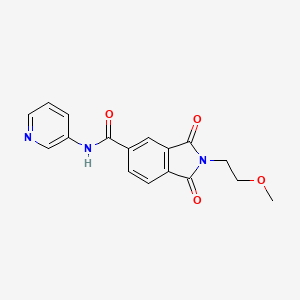
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol, also known as BMDP, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive substance that has gained popularity in recent years due to its potential use in scientific research. BMDP has been found to have unique properties that make it a promising candidate for studying the mechanisms of action of various neurotransmitters in the brain.
作用機序
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it inhibits the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in their concentration in the synaptic cleft, resulting in enhanced neurotransmission. 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol has also been found to have affinity for other receptors such as sigma-1 and sigma-2 receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol has been found to have various biochemical and physiological effects, including increased locomotor activity, increased heart rate and blood pressure, and altered body temperature. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, further research is needed to fully understand the pharmacological effects of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol and its potential therapeutic applications.
実験室実験の利点と制限
One advantage of using 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol in lab experiments is its high potency and selectivity for serotonin, norepinephrine, and dopamine receptors. This makes it a valuable tool for investigating the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of using 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol is its potential for abuse and dependence, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research on 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and other psychiatric disorders. Another area of interest is its potential use in the study of addiction and substance abuse, as it has been found to have some similarities to other psychoactive substances such as amphetamines and cathinones. Further research is also needed to fully understand the pharmacological effects of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol and its potential for abuse and dependence.
合成法
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol involves the reaction between 3,4-methylenedioxyphenylpropan-2-one and benzaldehyde in the presence of sodium borohydride. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol has been found to have potential applications in scientific research, particularly in the study of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has been shown to have affinity for these receptors and can modulate their activity, which makes it a valuable tool for investigating the role of these neurotransmitters in various physiological and pathological conditions.
特性
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(12-5-2-1-3-6-12)13-7-8-14-15(11-13)19-10-4-9-18-14/h1-3,5-8,11,16-17H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRSQUGNLLOHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(C3=CC=CC=C3)O)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-7-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride](/img/structure/B5152001.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5152003.png)
![methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5152010.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1-piperidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5152014.png)
![N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5152026.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5152047.png)

![hexyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5152050.png)
![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid](/img/structure/B5152070.png)
![4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5152072.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine](/img/structure/B5152077.png)
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5152078.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152081.png)
![2-[(4-fluorophenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152082.png)